molecular formula C12H15NO4S B155097 1,2-Dimethylquinolinium methyl sulphate CAS No. 1605-74-9

1,2-Dimethylquinolinium methyl sulphate

Cat. No. B155097
Key on ui cas rn: 1605-74-9
M. Wt: 269.32 g/mol
InChI Key: DYPVVNINWYTKOK-UHFFFAOYSA-M
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Patent
US07115619B2

Procedure details

(Method C) (Quinaldinium methyl sulphate salts) Quinaldine (6 g, 41.9 mmol) and dimethyl sulphate (5.28 g, 41.9 mmol, 1 eq) were mixed and heated on a 100° C. oil bath for 5 mins giving a yellow solid. The crude product was recrystallised by dissolving in the minimum amount of methanol at reflux, allowing to cool slightly, precipitating with diethyl ether, cooling, filtering and drying to give the title compound (10.27 g, 38.1 mmol, 91%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].[S:12]([O:17]C)([O:15][CH3:16])(=[O:14])=[O:13]>>[CH3:16][O:15][S:12]([O-:17])(=[O:14])=[O:13].[CH3:16][N+:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Name
Quantity
5.28 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in the minimum amount of methanol
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
precipitating with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].C[N+]1=C(C=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.1 mmol
AMOUNT: MASS 10.27 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 181.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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